1-[3-(Trimethoxysilyl)propyl]urea (CAS 23843-64-3), commonly known as ureidopropyltrimethoxysilane (UPTMS), is a bifunctional organosilane coupling agent designed to bridge inorganic substrates with organic polymer matrices. The molecule features a reactive ureido group that provides hydrogen bonding and reactivity with resins such as polyurethanes, epoxies, and phenolics, alongside three hydrolyzable methoxy groups that rapidly form covalent siloxane bonds with glass, metals, and minerals [1]. In industrial procurement, this compound is prioritized as an adhesion promoter and crosslinker because it delivers the nitrogen-based reactivity of aminosilanes without their strong basicity, ensuring formulation stability and optical clarity in adhesives and sealants[2].
Substituting 1-[3-(Trimethoxysilyl)propyl]urea with generic aminosilanes (such as APTES or APTMS) frequently results in formulation failures in sensitive resin systems. Primary aminosilanes possess strong basic characteristics that catalyze premature crosslinking in polyurethane and epoxy prepolymers, leading to rapid viscosity spikes, shortened shelf life, and severe oxidative yellowing over time [1]. Conversely, substituting with the triethoxy analog (ureidopropyltriethoxysilane) drastically alters the hydrolysis kinetics; methoxy groups hydrolyze approximately 7.5 times faster than ethoxy groups, meaning a switch to a triethoxy silane will severely delay primer drying times and disrupt high-throughput manufacturing processes like reaction injection molding (RIM) [2].
The methoxy leaving groups on 1-[3-(Trimethoxysilyl)propyl]urea provide exceptionally fast moisture-driven hydrolysis compared to ethoxy-based alternatives. Quantitative baseline comparisons of silane coupling agents demonstrate that trimethoxysilanes hydrolyze at a relative rate approximately 7.5 times faster than their triethoxysilane counterparts under identical ambient moisture conditions [1]. This rapid conversion to reactive silanols allows UPTMS to achieve complete surface wetting and condensation in a fraction of the time required by ureidopropyltriethoxysilane (UPTES).
| Evidence Dimension | Relative hydrolysis rate |
| Target Compound Data | Rapid hydrolysis driven by three methoxy groups |
| Comparator Or Baseline | Triethoxysilane analogs (e.g., UPTES) exhibiting slower hydrolysis kinetics |
| Quantified Difference | ~7.5x faster relative hydrolysis rate for methoxy versus ethoxy groups |
| Conditions | Ambient moisture exposure in primer or sol-gel formulations |
Faster hydrolysis directly translates to shorter primer drying times and accelerated curing cycles, which is critical for maintaining high throughput in continuous industrial coating lines.
In reactive polymer systems such as polyurethanes and epoxies, the basicity of the coupling agent dictates the shelf life of the formulated product. 1-[3-(Trimethoxysilyl)propyl]urea provides essential nitrogen reactivity through its ureido group, which is electronically neutral compared to the strongly basic primary amine in 3-aminopropyltriethoxysilane (APTES) [1]. The strong basicity of APTES acts as an unwanted catalyst, causing premature crosslinking and unacceptable viscosity spikes during storage. UPTMS maintains stable viscosity profiles, allowing for the formulation of single-pack moisture-curable systems with extended shelf life without sacrificing interfacial adhesion [2].
| Evidence Dimension | System basicity and premature crosslinking potential |
| Target Compound Data | Neutral ureido functionality maintaining stable viscosity |
| Comparator Or Baseline | APTES/APTMS exhibiting strong primary amine basicity and rapid viscosity spikes |
| Quantified Difference | Prevention of premature gelation, extending shelf life from hours/days to 6-12 months |
| Conditions | Storage of single-pack moisture-curable polyurethane or epoxy resins |
Enables the procurement and manufacturing of stable, ready-to-use structural adhesives that do not require complex two-part mixing at the point of application.
For transparent sealants and architectural glass adhesives, long-term optical clarity is a strict procurement requirement. 1-[3-(Trimethoxysilyl)propyl]urea is specifically selected for these applications because its ureido linkage does not generate color with time and aging [1]. In direct contrast, traditional aminosilanes like APTES undergo oxidative degradation upon UV exposure and aging, resulting in significant yellowing. Formulations utilizing UPTMS as the adhesion promoter maintain a clear, transparent, and low-color profile throughout their service life [2].
| Evidence Dimension | Color generation (Oxidative yellowing) over time |
| Target Compound Data | Maintains low yellow index (non-yellowing) |
| Comparator Or Baseline | APTES demonstrating severe oxidative yellowing and discoloration |
| Quantified Difference | Near-zero color generation versus visually unacceptable yellowing in aminosilane baselines |
| Conditions | Long-term aging and UV exposure of clear silylated polymer sealants |
Essential for material selection in optically clear coatings, display encapsulation, and architectural glass where aesthetic degradation is considered a critical failure.
Where extended shelf life and stable viscosity are required, UPTMS serves as the adhesion promoter because its neutral ureido group prevents the premature curing typically caused by basic aminosilanes [1].
In applications involving glass encapsulation or transparent coatings, UPTMS is selected over APTES to ensure the final product remains non-yellowing and maintains strict optical clarity under long-term UV exposure and aging [2].
For automotive windshield bonding and reaction injection molding (RIM) processes, the trimethoxysilyl groups of UPTMS provide rapid hydrolysis and condensation, significantly reducing primer drying times compared to triethoxy alternatives [3].
Utilized to bridge inorganic fillers with reactive phenolic or urea-melamine resins, providing robust high-temperature adhesion and moisture resistance without disrupting the delicate curing chemistry of the binder system[4].
Corrosive;Irritant